1-[3-(5-methyl-2-furyl)acryloyl]azepane
Description
1-[3-(5-Methyl-2-furyl)acryloyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring linked to an acryloyl group substituted with a 5-methylfuran moiety. The acryloyl group (CH₂=CH-C(O)-) is attached to the azepane’s nitrogen atom, while the 5-methyl-2-furyl substituent is bonded to the acryloyl’s β-carbon. This structural configuration introduces unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.
Properties
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-12-6-7-13(17-12)8-9-14(16)15-10-4-2-3-5-11-15/h6-9H,2-5,10-11H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJWUXZZSKQSRS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acryloyl-azepane derivatives and other heterocyclic systems to highlight substituent effects on physicochemical and biological properties.
Structural Analogues of Azepane Acryloyl Derivatives
*Calculated based on structural composition.
Key Observations:
- Thiophene in 1-[3-(2-thienyl)acryloyl]azepane offers greater polarizability due to sulfur’s larger atomic radius, which may influence binding affinity in enzyme inhibition .
- Steric Considerations: Bulky substituents (e.g., trifluoromethyl oxazole in ) reduce conformational flexibility, whereas smaller groups like methylfuran balance steric hindrance and reactivity.
Non-Azepane Acryloyl Derivatives
Key Observations:
- Substituent-Activity Relationships: Methoxy and hydroxy groups in curcumin analogs correlate with antioxidant and enzyme inhibition . The 5-methylfuran in the target compound may mimic these effects through electron donation.
- Synthetic Pathways: Claisen-Schmidt condensation is a common method for acryloyl derivatives (e.g., ), suggesting scalability for the target compound’s production.
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